5-Methylcytosine

Epigenetics DNA Methylation Analysis Bisulfite Sequencing

Select ≥98% pure 5-Methylcytosine as your epigenetic positive control. Unlike cytosine or 5hmC, 5mC uniquely resists bisulfite deamination—the basis of gold-standard bisulfite sequencing. Only a validated 5mC standard confirms complete bisulfite conversion and prevents confounded 5hmC/5mC measurements. Essential for MeDIP assay validation, where antibodies are specific for 5mC with no cross-reactivity to 5hmC. Also serves as calibration reference for LC-MS/MS quantification (LoQ: 2 nM) in cancer biomarker studies. Ensure epigenetic data integrity with the correct reference standard.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 554-01-8
Cat. No. B1664182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylcytosine
CAS554-01-8
Synonyms5 Methylcytosine
5 Methylcytosine Monohydrochloride
5-Methylcytosine
5-Methylcytosine Monohydrochloride
Monohydrochloride, 5-Methylcytosine
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)N=C1)N
InChIInChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)
InChIKeyLRSASMSXMSNRBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility34.5 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylcytosine (CAS 554-01-8) for Epigenetic Research: A Definitive Procurement Guide


5-Methylcytosine (5mC, CAS 554-01-8) is a methylated derivative of the pyrimidine base cytosine, formed by the addition of a methyl group at the 5th carbon of the cytosine ring [1]. This modification constitutes the primary epigenetic mark in eukaryotic nuclear DNA and is fundamental to the regulation of gene transcription, genomic imprinting, and cellular development [2]. As a well-characterized analytical standard and research tool, 5-Methylcytosine is essential for the development and validation of methods for detecting and quantifying DNA methylation, a process implicated in numerous disease states, including cancer and neurological disorders [3].

Why Generic Cytosine or 5hmC Standards Cannot Replace 5-Methylcytosine in Critical Assays


Substituting 5-Methylcytosine (5mC) with unmodified cytosine or its oxidized derivative, 5-hydroxymethylcytosine (5hmC), is analytically invalid in the context of epigenetic research. The fundamental chemical and biological distinction is that 5mC, but not 5hmC, is resistant to deamination by bisulfite, a property exploited in the gold-standard bisulfite sequencing method [1]. Critically, commonly used DNA methylation profiling techniques, including bisulfite sequencing, cannot distinguish between 5mC and 5hmC, leading to a combined and therefore confounded measurement [2]. Conversely, antibody-based methods like MeDIP are specific for 5mC and fail to detect 5hmC, underscoring the requirement for a pure 5mC standard to validate assay specificity and ensure data integrity [3].

Quantitative Evidence for 5-Methylcytosine Differentiation in Epigenetic Method Validation


Analytical Specificity: Distinguishing 5mC from 5hmC in Common DNA Methylation Profiling Techniques

A direct head-to-head study examined the specificity of three major DNA methylation profiling techniques. It found that bisulfite sequencing and methylation-sensitive restriction enzyme assays were incapable of distinguishing between 5mC and 5hmC. In contrast, methylated DNA immunoprecipitation (MeDIP) using an anti-5mC antibody was shown to be specific for 5mC and did not detect 5hmC [1]. This necessitates the use of a pure 5-Methylcytosine standard as a positive control to validate MeDIP specificity and as a benchmark to calibrate or interpret bisulfite sequencing data.

Epigenetics DNA Methylation Analysis Bisulfite Sequencing

Quantitative LC-MS/MS Detection: Comparative Sensitivity for 5mC and 5hmC

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous quantification of 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) from genomic DNA. The study reported distinct limits of quantification (LOQ) for each modified nucleoside. The LOQ for 5mdC (the deoxyribonucleoside of 5mC) was 2 nM, whereas the LOQ for 5hmdC was 20 pM, reflecting the significantly lower abundance of 5hmC in typical genomic samples [1]. This differential sensitivity is crucial for method optimization and for interpreting quantitative data from biological samples where the relative abundance of these two modifications can vary widely.

Analytical Chemistry Epigenetics Mass Spectrometry

High-Purity 5-Methylcytosine for Rigorous Analytical Validation

The purity of 5-Methylcytosine standards is a critical determinant of analytical accuracy. While many commercial vendors supply 5-Methylcytosine with a purity specification of ≥95% to ≥98%, certain suppliers offer a higher certified purity. For instance, Selleck Chemicals provides a batch-specific Certificate of Analysis (CoA) demonstrating a purity of 99.69% as determined by HPLC . This higher purity standard is essential for minimizing variability in quantitative assays, such as LC-MS/MS calibration curves, and for ensuring the reliability of results in high-sensitivity applications.

Analytical Chemistry Quality Control Epigenetics

Bisulfite Conversion Resistance as a Foundational Property for Epigenetic Assays

A key chemical differentiation between 5-methylcytosine and unmodified cytosine is their distinct behavior under bisulfite treatment. Cytosine is rapidly deaminated to uracil under these conditions, whereas 5-methylcytosine is highly resistant to deamination [1]. This differential reactivity is the entire basis for bisulfite sequencing, the most widely used method for mapping DNA methylation at single-base resolution. The use of a pure 5-Methylcytosine standard is therefore mandatory for validating the completeness of bisulfite conversion and for serving as a positive control in this foundational technique.

Epigenetics DNA Methylation Bisulfite Sequencing

Validated Application Scenarios for High-Purity 5-Methylcytosine (CAS 554-01-8)


Validation of Antibody-Based DNA Methylation Detection Methods (e.g., MeDIP)

Given that antibody-based techniques like MeDIP are specific for 5mC and do not cross-react with 5hmC [1], a pure 5-Methylcytosine standard is essential as a positive control. This application ensures the specificity of the immunoprecipitation step and validates the assay's ability to selectively enrich for methylated DNA fragments, which is critical for downstream analysis in ChIP-seq or MeDIP-seq workflows.

Calibration and Quality Control in LC-MS/MS-Based Quantification of Global DNA Methylation

The distinct limits of quantification for 5mC (2 nM) and 5hmC (20 pM) in LC-MS/MS assays [1] necessitate the use of a high-purity 5-Methylcytosine standard for constructing accurate calibration curves. This scenario is directly relevant for laboratories quantifying global 5mC levels from biological samples, such as tumor biopsies or cultured cells, to study aberrant methylation patterns in diseases like cancer.

Positive Control and Assay Validation for Bisulfite Sequencing Workflows

The differential resistance of 5-Methylcytosine to bisulfite-mediated deamination, in contrast to unmodified cytosine [1], is the cornerstone of bisulfite sequencing. A pure 5-Methylcytosine standard serves as an indispensable positive control to verify the efficiency and completeness of the bisulfite conversion reaction, ensuring that methylated cytosines are correctly retained and interpreted in the final sequencing data.

Reference Standard for Epigenetic Biomarker Discovery and Validation

In studies investigating disease-associated changes in DNA methylation, 5-Methylcytosine serves as a fundamental reference compound. For example, researchers quantifying 5mC levels in genomic DNA from clinical samples [1] require a highly pure standard to ensure the accuracy and reproducibility of their measurements, which are crucial for the validation of potential epigenetic biomarkers for diagnostic or prognostic applications.

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